(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is a synthetic compound that belongs to the class of benzopyran derivatives. It features a fluorine atom and an amine group, which contribute to its biological activity and potential applications in medicinal chemistry. This compound is of interest due to its structural properties and potential therapeutic uses.
The compound can be synthesized through various chemical methods, and its derivatives are often studied for their pharmacological properties. Literature on similar compounds indicates their relevance in fields such as drug development and organic synthesis.
This compound can be classified as:
The synthesis of (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves several steps, including:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and selectivity for the desired stereoisomer.
CC1=C(C(=C2C(=C1)C(=C(C=C2)F)N)O)O)O
InChI=1S/C10H12FN/c1-6-5-9(12)10(11)7(6)3-4-8(13)14/h3,5,9,12H,1,4,10,13H2
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine can participate in various chemical reactions:
These reactions are often facilitated by catalysts or specific reagents tailored to enhance selectivity and yield.
The mechanism of action for (4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine is primarily related to its interaction with biological targets:
Research indicates that compounds with similar structures exhibit activity against various biological targets, including those involved in cardiovascular diseases and cancer.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the compound's purity and structure.
(4S)-6-Fluoro-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine has potential applications in:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5